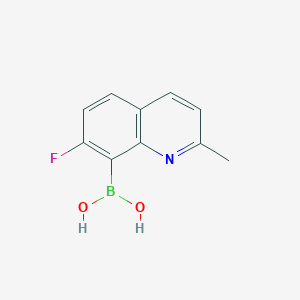

(7-Fluoro-2-methylquinolin-8-yl)boronic acid

描述

Historical development of borylated quinoline chemistry

The development of borylated quinoline chemistry has evolved significantly over the past several decades, emerging from fundamental advances in organoborane chemistry and transition metal catalysis. Boronic acids, first recognized as Lewis acids with unique properties, have gained prominence due to their ability to form reversible covalent complexes with various biomolecules and their utility in synthetic transformations. The field experienced substantial growth with the development of palladium-catalyzed cross-coupling reactions, particularly the Suzuki coupling, which established boronic acids as crucial building blocks in organic synthesis.

Early investigations into quinoline boronic acids focused primarily on simpler derivatives, with 8-quinoline boronic acid serving as a foundational compound for understanding the unique supramolecular properties of these molecules. Research demonstrated that 8-quinoline boronic acid exhibits remarkable self-assembly capabilities through the formation of complementary boron-nitrogen bonds, creating dimeric structures reinforced by boronic anhydride formation, pi-pi stacking, and hydrogen bonding. These findings established the importance of the relative positioning of quinoline nitrogen and boronic acid moieties for achieving specific intermolecular interactions.

The evolution toward more complex quinoline boronic acids, including fluorinated derivatives, emerged from the recognition that electronic modifications could significantly influence both chemical reactivity and biological activity. The development of iridium-catalyzed carbon-hydrogen borylation provided new synthetic pathways for accessing regioselectively substituted quinoline boronic acids. Recent methodological advances have enabled the synthesis of structurally complex chloroquinolines through palladium-catalyzed carbon-4 borylation using bis(pinacolato)diboron under efficient conditions. This progression has culminated in the ability to synthesize highly substituted quinoline boronic acids, including compounds with multiple functional groups such as this compound.

Structural classification within borylated heterocycles

This compound belongs to the broader class of heterocyclic boronic acids, which are characterized by the presence of both heteroatoms and boron-containing functional groups within aromatic ring systems. Within this classification, quinoline boronic acids represent a specific subclass of nitrogen-containing heterocyclic boronic acids. The structural complexity of this compound places it among the most sophisticated members of this chemical family, incorporating multiple substituents that collectively influence its chemical behavior.

The compound can be systematically classified based on several structural features. First, it belongs to the arylboronic acid subclass, where the boronic acid functionality is directly attached to an aromatic system. More specifically, it represents a heteroarylboronic acid due to the presence of nitrogen within the aromatic framework. The quinoline scaffold places it within the bicyclic heteroaromatic boronic acid category, distinguishing it from simpler monocyclic derivatives such as pyridine boronic acids.

The presence of fluorine substitution at the 7-position classifies this compound within the halogenated quinoline boronic acid subfamily. Fluorine substitution on aromatic boronic acids significantly influences electronic properties, typically increasing acidity and altering supramolecular assembly patterns. The methyl group at the 2-position further categorizes this compound as an alkyl-substituted quinoline boronic acid, introducing additional steric and electronic considerations that affect molecular recognition and reactivity patterns.

The 8-position of the boronic acid functionality represents a unique structural motif within quinoline chemistry. Unlike 5-quinoline boronic acid, which exists in monomeric forms, 8-positioned boronic acids demonstrate enhanced potential for intramolecular boron-nitrogen interactions due to the favorable geometric arrangement. This positioning enables the formation of stable cyclic structures and influences the compound's ability to participate in complex supramolecular assemblies.

Physicochemical significance of the 7-fluoro and 8-boronic acid substituent pattern

The combined presence of fluorine at the 7-position and boronic acid at the 8-position creates a unique electronic environment that significantly influences the physicochemical properties of this quinoline derivative. The boronic acid functional group, characterized by its Lewis acidic nature, typically exhibits pKa values ranging from 4 to 10, with aryl boronic acids generally demonstrating greater acidity than their alkyl counterparts. The electron-withdrawing nature of the fluorine substituent at the 7-position is expected to decrease the pKa value of the boronic acid group, enhancing its acidity compared to non-fluorinated analogs.

The strategic positioning of these substituents enables potential intramolecular interactions that can stabilize specific conformational states. The proximity of the fluorine atom to the boronic acid functionality may influence the electronic distribution within the molecule, potentially affecting the boron center's electrophilicity and its ability to form complexes with nucleophilic species. This electronic modulation is particularly significant for applications involving molecular recognition and catalysis, where precise electronic tuning can dramatically impact performance.

The 8-position boronic acid demonstrates unique coordination capabilities due to its geometric relationship with the quinoline nitrogen. Research on 8-quinoline boronic acid has shown that this positioning enables the formation of dimeric structures through complementary boron-nitrogen interactions. In the case of this compound, the additional fluorine substitution may influence these intermolecular interactions by altering the electronic density distribution and potentially affecting hydrogen bonding patterns.

The combination of fluorine and boronic acid substituents also impacts the compound's solubility profile and stability characteristics. Fluorine substitution typically enhances metabolic stability and can improve membrane permeability, while the boronic acid group provides opportunities for reversible covalent binding with biological targets containing appropriate nucleophilic sites. The presence of the methyl group at the 2-position adds another layer of complexity, potentially influencing both steric and electronic properties while providing additional sites for molecular recognition interactions.

Comparison with other quinoline boronic acid regioisomers

The unique substitution pattern of this compound can be better understood through comparison with other quinoline boronic acid regioisomers, each of which demonstrates distinct chemical and physical properties based on the positioning of the boronic acid functionality. The most extensively studied comparison involves 8-quinoline boronic acid versus 5-quinoline boronic acid, which exhibit dramatically different supramolecular behaviors and crystal packing arrangements.

8-Quinoline boronic acid, the closest structural analog lacking the fluorine and methyl substituents, demonstrates the ability to form stable dimeric structures through dual boron-nitrogen interactions. These dimers are stabilized by the formation of boronic anhydride groups, hydrogen bonding networks, and pi-pi stacking interactions. The dimeric structure adopts a chair-like conformation with an angle of 104.7 degrees, consistent with sp3 hybridization of the boron atoms. In contrast, 5-quinoline boronic acid exists primarily in monomeric forms and relies on head-to-head hydrogen bonding between boronic acid units for crystal packing, with boron maintaining sp2 hybridization.

The introduction of fluorine at the 7-position in this compound is expected to significantly alter these interaction patterns. Fluorine's high electronegativity and small van der Waals radius can influence both intra- and intermolecular interactions, potentially affecting the stability and geometry of dimeric assemblies. Research on fluoroquinoline boronic acids has demonstrated that fluorine substitution can alter regioselectivity in synthetic transformations and influence the electronic properties of the quinoline system.

Recent synthetic developments have enabled access to various quinoline boronic acid regioisomers through selective borylation methodologies. Iridium-catalyzed carbon-hydrogen borylation of fluoroquinolines has provided efficient routes to 7-borylated derivatives, demonstrating that fluorine substitution can direct regioselective functionalization. The use of traceless directing groups, such as N-Bpin protection, has enabled selective functionalization at different positions of the quinoline ring system, providing access to diverse regioisomeric patterns.

The positioning of the boronic acid group significantly influences the compound's reactivity in cross-coupling reactions and other synthetic transformations. Studies on borylated quinolines have shown that different regioisomers can exhibit varying yields and selectivities in Suzuki coupling reactions, reflecting the influence of electronic and steric factors on the reactivity of the boronic acid functionality. The 8-position appears particularly favorable for certain transformations, potentially due to the electronic influence of the adjacent quinoline nitrogen and the geometric accessibility of the boronic acid group.

属性

IUPAC Name |

(7-fluoro-2-methylquinolin-8-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BFNO2/c1-6-2-3-7-4-5-8(12)9(11(14)15)10(7)13-6/h2-5,14-15H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJUDZBZHUSMGRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC2=C1N=C(C=C2)C)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60674564 | |

| Record name | (7-Fluoro-2-methylquinolin-8-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60674564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1072945-61-9 | |

| Record name | B-(7-Fluoro-2-methyl-8-quinolinyl)boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1072945-61-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (7-Fluoro-2-methylquinolin-8-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60674564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Catalysts and Ligands

- The key catalyst is an iridium complex, commonly [Ir(OMe)(cod)]2 (cod = 1,5-cyclooctadiene).

- Ligands derived from 2-phenylpyridine frameworks, especially those containing nitrile groups at strategic positions, enhance regioselectivity and yield.

- The borylating agent is bis(pinacolato)diboron (B2pin2).

Reaction Conditions

- Solvent: Typically tetrahydrofuran (THF).

- Temperature: Approximately 80 °C.

- Reaction time: Around 12 hours.

- Catalyst loading: 1.5 mol% [Ir(OMe)(cod)]2 and 3.0 mol% ligand.

- Stoichiometry: 1 equivalent of B2pin2 relative to the fluoroquinoline substrate.

Selectivity and Yield

- The reaction selectively borylates the ortho-position to the directing group, here the quinoline nitrogen, favoring the 8-position adjacent to the 7-fluoro substituent.

- Yields range from good to excellent (up to ~85% isolated yield for analogous substrates).

Mechanistic Insights

- The iridium catalyst activates the C–H bond via oxidative addition.

- The ligand environment directs the borylation to the desired position.

- Formation of an iridium(III) boryl complex intermediate is a key step.

- Subsequent reductive elimination yields the borylated quinoline.

Representative Reaction Scheme

| Step | Reagents & Conditions | Outcome |

|---|---|---|

| 1 | 7-Fluoro-2-methylquinoline + B2pin2 | Ir-catalyzed C–H borylation at C8 |

| 2 | Hydrolysis (acidic or oxidative conditions) | Conversion of boronate ester to boronic acid |

Conversion to Boronic Acid

- The borylated intermediate (boronate ester) is hydrolyzed to the corresponding boronic acid.

- Hydrolysis can be achieved using aqueous sodium perborate (NaBO3), acidic water, or other mild oxidative conditions.

- This step is crucial to obtain the free boronic acid functionality required for further coupling reactions.

Alternative Synthetic Routes and Precursors

- While direct borylation of 7-fluoro-2-methylquinoline is the most straightforward, alternative routes involve preparing substituted quinoline precursors via cyclization reactions.

- For example, synthesis of 7-chloro-8-methylquinoline derivatives by cyclization of 2-methyl-3-chloroaniline with acrolein under acidic conditions has been reported, which could serve as a precursor for fluorinated analogs after halogen exchange or further functionalization.

- These methods emphasize environmentally friendlier conditions by avoiding strong acids like sulfuric acid and minimizing waste.

Data Table Summarizing Key Preparation Parameters

| Parameter | Details |

|---|---|

| Starting Material | 7-Fluoro-2-methylquinoline or analogs |

| Catalyst | [Ir(OMe)(cod)]2 (1.5 mol%) |

| Ligand | 2-Phenylpyridine derivative with nitrile substituent (3.0 mol%) |

| Borylating Agent | Bis(pinacolato)diboron (B2pin2), 1 equiv |

| Solvent | Tetrahydrofuran (THF) |

| Temperature | 80 °C |

| Reaction Time | 12 hours |

| Yield | Up to 85% isolated yield (for related substrates) |

| Hydrolysis Conditions | Aqueous NaBO3 or acidic water |

| Final Product | (7-Fluoro-2-methylquinolin-8-yl)boronic acid |

Research Findings and Applications

- The selective borylation method enables the synthesis of boronic acid derivatives that are valuable intermediates for Suzuki-Miyaura cross-coupling reactions.

- These compounds are pivotal in medicinal chemistry for constructing complex molecules with quinoline scaffolds, which are common in pharmaceuticals.

- The fluorine substituent at position 7 influences the electronic properties and reactivity of the quinoline ring, enhancing the compound’s utility in drug discovery.

- The methodology demonstrates high functional group tolerance and can be extended to various substituted quinolines.

化学反应分析

(7-Fluoro-2-methylquinolin-8-yl)boronic acid undergoes various types of chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.

Substitution: The compound can undergo nucleophilic substitution reactions, where the boronic acid group is replaced by other nucleophiles.

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and oxidizing agents such as hydrogen peroxide .

科学研究应用

(7-Fluoro-2-methylquinolin-8-yl)boronic acid has several applications in scientific research:

作用机制

The mechanism of action of (7-Fluoro-2-methylquinolin-8-yl)boronic acid involves its interaction with specific molecular targets. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity . The boronic acid group is known to form reversible covalent bonds with diols and other nucleophiles, which can influence various biochemical pathways .

相似化合物的比较

Comparison with Similar Boronic Acid Compounds

Structural Analogs and Physicochemical Properties

The following table compares (7-Fluoro-2-methylquinolin-8-yl)boronic acid with structurally related boronic acids:

Key Observations :

- Quinoline vs. Phenyl/Naphthalene Backbones: The quinoline core in this compound provides π-π stacking and hydrogen-bonding capabilities, enhancing interactions with biological targets compared to simpler phenyl analogs .

- Substituent Effects: Fluorine and methyl groups improve metabolic stability and lipophilicity, influencing bioavailability. For example, 5-Fluoro-3-methylphenylboronic acid lacks the extended aromatic system of quinoline derivatives, reducing its antiproliferative potency .

Key Observations :

- Anticancer Activity: Quinoline-derived boronic acids are understudied compared to naphthalene or phenanthrene analogs.

- Enzyme Inhibition : Boronic acids with triazole or amide substituents (e.g., 1-amido-2-triazolylethaneboronic acid) show enhanced β-lactamase inhibition, highlighting the role of auxiliary functional groups .

Functional and Thermodynamic Comparisons

- Diol Binding : Boronic acids form reversible esters with diols, but borinic acids (R₁R₂B(OH)) exhibit 10-fold higher association constants for substrates like catechol due to steric and electronic effects .

- Solubility Challenges: Hydrophobic boronic acids (e.g., pyren-1-yl boronic acid) precipitate in aqueous media, limiting in vitro testing. The quinoline derivative’s solubility profile remains uncharacterized but may require optimization for biological assays .

- Catalytic Applications: Unlike aliphatic boronic acids (e.g., compound 2 in PBP1b inhibition), aromatic derivatives like this compound are less explored in catalysis but may leverage their rigid structure for substrate recognition .

生物活性

(7-Fluoro-2-methylquinolin-8-yl)boronic acid is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its interactions with various biological targets, its potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₀H₉BFNO₂, with a molecular weight of approximately 204.99 g/mol. The compound features a quinoline structure substituted with a fluorine atom at the 7-position and a methyl group at the 2-position, alongside a boronic acid functional group. These features contribute to its ability to form reversible covalent bonds with diols, which is significant for its biological interactions .

Biological Activity

Research indicates that this compound exhibits notable biological activities, particularly in cancer research and drug development. Its structural characteristics suggest potential interactions with various biological targets, including enzymes and proteins involved in critical cellular processes.

Enzyme Inhibition

Boronic acids are known to inhibit certain enzymes, making this compound a candidate for further investigation into its pharmacological properties. Studies have shown that compounds with similar structures can inhibit specific kinases involved in cell proliferation and survival, suggesting that this compound may also possess anti-cancer properties .

Table 1: Comparison of Biological Activities of Boronic Acid Derivatives

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| This compound | Potential anti-cancer activity | Inhibition of kinases |

| (8-Fluoro-2-methylquinolin-7-yl)boronic acid | Anti-cancer agent | Inhibition of specific enzymatic pathways |

| 5-Bromoquinoline | Antimicrobial properties | Interaction with bacterial enzymes |

Case Studies and Research Findings

- Cancer Research : A study highlighted the potential of this compound as an inhibitor of specific kinases involved in cancer cell proliferation. The compound demonstrated cytotoxicity against various cancer cell lines, indicating its potential as an anti-cancer agent .

- Enzyme Interaction Studies : Investigations into the enzyme-inhibiting properties of this compound revealed its ability to interact with biological macromolecules effectively. These studies focused on the reversible nature of boronic acids, which allows them to modulate enzyme activity and influence cellular processes .

- Synthetic Applications : The compound is also valuable in organic synthesis, particularly in Suzuki-Miyaura coupling reactions. This application underscores its importance not only as a potential therapeutic agent but also as a building block for synthesizing other biologically active compounds .

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for (7-Fluoro-2-methylquinolin-8-yl)boronic acid, and how are purification challenges addressed?

- Methodological Answer : Synthesis of aromatic boronic acids often involves Suzuki-Miyaura coupling or direct electrophilic substitution. For quinoline-based derivatives, protecting the boronic acid group (e.g., as a pinacol ester) is critical to avoid trimerization during purification. Post-synthesis, deprotection under mild acidic conditions (e.g., HCl in THF/water) is recommended . Challenges in isolating the free boronic acid can be mitigated via recrystallization or chromatography using diol-functionalized resins to stabilize the boronate ester intermediate .

Q. Which analytical techniques are effective for characterizing this compound, particularly to address dehydration/trimerization artifacts?

- Methodological Answer :

- MALDI-MS : Derivatize the boronic acid with 2,5-dihydroxybenzoic acid (DHB) to prevent trimerization. This enables accurate mass determination and sequencing of the quinoline backbone .

- LC-MS/MS : Use triple quadrupole systems in MRM mode for high sensitivity. Ensure mobile phases are buffered at neutral pH to stabilize the boronic acid form .

- ¹¹B NMR : Monitor pH-dependent shifts to confirm boronic acid integrity. For example, at pH 7.4, the ¹¹B signal for free boronic acid appears at ~30 ppm, while esters show upfield shifts .

Q. How does the fluoromethyl substituent influence the compound’s solubility and stability in aqueous buffers?

- Methodological Answer : The electron-withdrawing fluorine atom lowers the pKa of the boronic acid (~7.5–8.5), enhancing its solubility in physiological buffers compared to non-fluorinated analogs. Stability under oxidative conditions can be assessed via thermogravimetric analysis (TGA), which reveals decomposition pathways (e.g., boroxine formation at >150°C) .

Advanced Research Questions

Q. How do the electronic effects of the 7-fluoro and 2-methyl groups modulate binding kinetics with diol-containing biomolecules (e.g., glycoproteins)?

- Methodological Answer :

- Kinetic Analysis : Use stopped-flow fluorescence to measure kon/koff rates. The 7-fluoro group increases Lewis acidity, accelerating diol binding (kon ~10³ M⁻¹s⁻¹ for fructose), while the 2-methyl group may sterically hinder interactions with bulky glycans .

- SPR Studies : Immobilize the compound on carboxymethyl dextran-coated chips. Compare binding responses to glycoproteins (e.g., RNase B) vs. non-glycosylated controls. Adjust buffer pH (7.4–8.5) to optimize selectivity .

Q. What structural features of the quinoline scaffold enhance proteasome inhibition compared to peptidic boronic acids like bortezomib?

- Methodological Answer : The planar quinoline ring enables π-π stacking with proteasome active-site residues (e.g., Thr1), while the 8-boronic acid forms covalent bonds with the catalytic threonine. Competitive inhibition assays (IC₅₀ ~20 nM) and X-ray crystallography can validate binding modes .

Q. How can computational modeling predict off-target interactions of this compound with non-proteasomal enzymes?

- Methodological Answer :

- Docking Simulations : Use AutoDock Vina to screen against serine hydrolases (e.g., thrombin). The fluoromethyl group may reduce off-target binding by destabilizing non-covalent interactions.

- MD Simulations : Assess stability of boronate-enzyme adducts over 100-ns trajectories. Compare binding free energies (MM/PBSA) with experimental IC₅₀ values .

Q. What strategies improve in vivo bioavailability of this compound, given boronic acids’ propensity for serum protein binding?

- Methodological Answer :

- Prodrug Design : Synthesize pinacol esters to enhance membrane permeability. Hydrolysis in lysosomes releases the active boronic acid .

- Nanoparticle Encapsulation : Use PEGylated liposomes functionalized with diol-targeting ligands (e.g., galactose) for liver-specific delivery .

Data Contradiction Analysis

Q. Conflicting reports on diol-binding selectivity: How to reconcile pH-dependent affinity vs. buffer interference?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。